1-Azido-4-(trifluoromethyl)benzene
Overview
Description
1-Azido-4-(trifluoromethyl)benzene is a chemical compound that is part of the azides family, characterized by the presence of an azido group (-N3) attached to a benzene ring that is substituted with a trifluoromethyl group (-CF3). This structure is indicative of a compound that could be used in various chemical reactions, particularly those involving electrophilic substitution or azide-based functional group transformations.
Synthesis Analysis
The synthesis of azido compounds related to 1-Azido-4-(trifluoromethyl)benzene can be achieved through nucleophilic substitution reactions. For instance, 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene was produced in high yield by reacting 3,5-bis-(trifluoromethyl)benzyl chloride with sodium azide . This method could potentially be adapted for the synthesis of 1-Azido-4-(trifluoromethyl)benzene by using the appropriate benzyl chloride precursor.
Molecular Structure Analysis
While the specific molecular structure of 1-Azido-4-(trifluoromethyl)benzene is not detailed in the provided papers, the structure of related azido compounds and their assemblies have been characterized using single-crystal X-ray diffraction methods . These methods allow for the precise determination of molecular geometry, which is crucial for understanding the reactivity and potential supramolecular interactions of azido compounds.
Chemical Reactions Analysis
Azido compounds are known for their reactivity in various chemical reactions. For example, azidoiodinanes, which are related to azidoaromatic compounds, have been used for electrophilic azidonation of organic substrates . Additionally, azide groups can participate in azo-coupling reactions, forming stable Wheland-like intermediates . These reactions highlight the versatility of azido groups in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of azido compounds are influenced by the presence of the azido group and the substituents on the benzene ring. For example, the introduction of electron-withdrawing groups such as trifluoromethyl can affect the stability and solubility of the compound . The azido group itself is associated with high reactivity, which can be leveraged in various chemical transformations. The thermal decomposition of azido compounds has also been studied, providing insights into their stability and safety considerations .
Scientific Research Applications
Improved Synthesis and Safety Optimization
1-Azido-4-(trifluoromethyl)benzene, a derivative of azide, is utilized in the synthesis of various compounds. An improved batch process for synthesizing a related azide compound (1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene) was developed, highlighting efficient nucleophilic substitution reactions and safety optimizations, particularly in handling toxic and explosive by-products like hydrazoic acid (Kopach et al., 2009).
Synthesis of Triazoles
A method for synthesizing 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles was reported, employing (2-azido-1,3-dichloro-5-trifluoromethyl)benzene. This method demonstrated high regioselectivity, creating 1,4-disubstituted products without 1,5-disubstitution (Hu et al., 2008).
Photochemistry in Labeling Studies
In photoaffinity labeling, derivatives of azido-trifluoromethylbenzene, like 6-azido-4,5,7-trifluoroindole, have shown potential. Their photolysis at low temperatures yields valuable adducts, suggesting utility in photoaffinity labeling at these temperatures (Shaffer & Platz, 1989).
Corrosion Inhibition
Certain 1,2,3-triazole derivatives, synthesized from azidomethylbenzenes like 1-(azidomethyl)-4-trifluoromethylbenzene, have been evaluated for their corrosion inhibiting properties. These compounds were shown to have potential as inhibitors against acidic corrosion of steels (Negrón-Silva et al., 2013).
Evaluation of Molecular Reactivity
Aryl azides, including derivatives of 1-azido-4-(trifluoromethyl)benzene, have been studied for their intrinsic molecular reactivity. These studies involve both experimental and theoretical methods, providing insights into the decomposition pathways and thermal behavior of these compounds (Cardillo et al., 2008).
Covalent Attachment on Graphitic Surfaces
Azide-modified graphitic surfaces, prepared by reaction with iodine azide and further reacted with 1-azido-4-(trifluoromethyl)benzene, demonstrated the feasibility of creating stable surface coverages. These surfaces showed potential for various applications including in sensors or molecular electronics (Devadoss & Chidsey, 2007).
Safety And Hazards
1-Azido-4-(trifluoromethyl)benzene poses certain hazards:
- Explosive : Due to the presence of the azide group.
- Toxic : Inhalation or skin contact can be harmful.
- Light-Sensitive : Decomposes under UV light.
Future Directions
- Functionalization : Explore further functionalization strategies.
- Applications : Investigate potential applications in drug discovery, materials science, and organic synthesis.
properties
IUPAC Name |
1-azido-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-3-6(4-2-5)12-13-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHZUKXPSZACNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447627 | |
Record name | 1-azido-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-4-(trifluoromethyl)benzene | |
CAS RN |
5586-13-0 | |
Record name | 1-azido-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azido-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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